molecular formula C11H20O3 B14682621 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid CAS No. 33964-82-8

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid

Katalognummer: B14682621
CAS-Nummer: 33964-82-8
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: PYEOMDZPPRSCOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a hydroxyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which undergoes substitution reactions to introduce the tert-butyl and hydroxyl groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reagents and conditions may include the use of tert-butyl chloride for the tert-butyl group introduction, and oxidation agents like potassium permanganate for the carboxylic acid group formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 5-tert-butyl-2-hydroxycyclohexane-1-methanol.

Wissenschaftliche Forschungsanwendungen

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    5-Tert-butyl-2-hydroxycyclohexanone: Contains a ketone group instead of a carboxylic acid.

    5-Tert-butyl-2-hydroxycyclohexane-1-methanol: The carboxylic acid group is reduced to an alcohol.

Uniqueness

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group also influences its steric properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

33964-82-8

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI-Schlüssel

PYEOMDZPPRSCOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(C(C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.